molecular formula C10H12N2O5 B8502641 Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate

Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate

Cat. No.: B8502641
M. Wt: 240.21 g/mol
InChI Key: BHNYROMTUGWVQF-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5 It is a derivative of benzoic acid and is characterized by the presence of methoxy, methylamino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate typically involves the nitration of 2-methoxybenzoic acid, followed by methylation and amination reactions. One common method involves the following steps:

    Nitration: 2-Methoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Methylation: The resulting 2-methoxy-5-nitrobenzoic acid is then esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Amination: Finally, the methyl ester is reacted with methylamine to introduce the methylamino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid methyl esters.

Scientific Research Applications

Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methoxy-5-nitrobenzoic acid methyl ester
  • 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
  • Methyl p-nitrobenzoate

Uniqueness

Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate

InChI

InChI=1S/C10H12N2O5/c1-11-7-5-9(16-2)6(10(13)17-3)4-8(7)12(14)15/h4-5,11H,1-3H3

InChI Key

BHNYROMTUGWVQF-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methoxy-4-methylamino-5-nitro-benzoic acid methyl ester (120 mg) was prepared by following General Procedure A starting from 2-Fluoro-4-methylamino-5-nitro-benzoic acid methyl ester (200 mg) and sodium methoxide (190 mg) in DMF.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Step-4 of Intermediate-1 using methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate (12.00 g, 0.0562 mmol) and sodium methoxide (22.73 g, 0.4210 mmol), methanol to afford 4.00 g of the desired product. 1HNMR (DMSO-d6): δ 3.02 (d, J=4.5 Hz, 3H), 3.75 (s, 3H), 3.94 (s, 3H), 6.28 (s, 1H), 8.57 (s, 1H), 8.62 (bs, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
22.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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